4-Tert-butylphenyl 2-fluorobenzoate
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Overview
Description
4-Tert-butylphenyl 2-fluorobenzoate is an organic compound with the molecular formula C17H17FO2 It is a member of the ester family, characterized by the presence of a tert-butyl group attached to a phenyl ring and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 2-fluorobenzoate typically involves the esterification of 4-tert-butylphenol with 2-fluorobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Reaction Scheme:
4-tert-butylphenol+2-fluorobenzoic acidH2SO44-Tert-butylphenyl 2-fluorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-tert-butylphenol and 2-fluorobenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 4-tert-butylphenol and 2-fluorobenzoic acid.
Reduction: 4-tert-butylphenyl 2-fluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Tert-butylphenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 2-fluorobenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylphenyl 2-methylbenzoate
- 4-Tert-butylphenyl 2-butenoate
- 4-Tert-butylphenyl 4-chlorobenzoate
Uniqueness
4-Tert-butylphenyl 2-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
853330-66-2 |
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Molecular Formula |
C17H17FO2 |
Molecular Weight |
272.31 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)12-8-10-13(11-9-12)20-16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 |
InChI Key |
PNOLACONAGUBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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